molecular formula C11H11FN2O4 B12981066 Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12981066
M. Wt: 254.21 g/mol
InChI Key: HRCQQOYVDQHNLM-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorinated pyridine ring and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrrolidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Methoxylation: reactions to add the methoxy group.

    Cyclization: reactions to form the pyrrolidine ring.

    Oxidation: reactions to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine carboxylic acids: Compounds with similar core structures but different substituents.

    Fluorinated pyridines: Compounds with fluorine atoms on the pyridine ring.

    Methoxylated derivatives: Compounds with methoxy groups on aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11FN2O4

Molecular Weight

254.21 g/mol

IUPAC Name

(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11FN2O4/c1-18-5-2-7(12)9(13-3-5)6-4-14-10(15)8(6)11(16)17/h2-3,6,8H,4H2,1H3,(H,14,15)(H,16,17)/t6-,8+/m0/s1

InChI Key

HRCQQOYVDQHNLM-POYBYMJQSA-N

Isomeric SMILES

COC1=CC(=C(N=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O)F

Canonical SMILES

COC1=CC(=C(N=C1)C2CNC(=O)C2C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.